Bienvenue dans la boutique en ligne BenchChem!

3-(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluoroaniline

Suzuki-Miyaura coupling late-stage functionalization halogen reactivity

3-(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluoroaniline (CAS 1799330-59-8, MF C₁₁H₇BrFN₅, MW 308.11) is a heterobifunctional [1,2,4]triazolo[1,5-a]pyrimidine (TP) derivative bearing a 6-bromo substituent on the fused heterocyclic core and a 4-fluoroaniline moiety appended at the 2-position. The TP scaffold is recognized as a privileged structure in medicinal chemistry, with validated applications spanning anticancer tubulin polymerization inhibitors, multikinase inhibitors (CDK2, EGFR, VEGFR2, TrkA), antimicrobial agents, and CNS modulators.

Molecular Formula C11H7BrFN5
Molecular Weight 308.11 g/mol
Cat. No. B12943263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluoroaniline
Molecular FormulaC11H7BrFN5
Molecular Weight308.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)C2=NN3C=C(C=NC3=N2)Br)F
InChIInChI=1S/C11H7BrFN5/c12-6-4-15-11-16-10(17-18(11)5-6)8-3-7(14)1-2-9(8)13/h1-5H,14H2
InChIKeyWSRZMGCMYVACLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluoroaniline: Pharmacophore-Guided Selection Rationale for a Dual-Feature Triazolopyrimidine Building Block


3-(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluoroaniline (CAS 1799330-59-8, MF C₁₁H₇BrFN₅, MW 308.11) is a heterobifunctional [1,2,4]triazolo[1,5-a]pyrimidine (TP) derivative bearing a 6-bromo substituent on the fused heterocyclic core and a 4-fluoroaniline moiety appended at the 2-position . The TP scaffold is recognized as a privileged structure in medicinal chemistry, with validated applications spanning anticancer tubulin polymerization inhibitors, multikinase inhibitors (CDK2, EGFR, VEGFR2, TrkA), antimicrobial agents, and CNS modulators [1]. Unlike simple mono-substituted TP building blocks, this compound integrates two orthogonal functionalization vectors—a halogen cross-coupling handle (6-Br) and a metabolically modulated aniline pharmacophore (4-F)—within a single intermediate, enabling divergent SAR exploration and late-stage diversification strategies that are not achievable with the unfunctionalized scaffold or single-feature analogs alone.

Why 3-(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluoroaniline Cannot Be Replaced by Generic Triazolopyrimidine Analogs: Structural Orthogonality and Scaffold-Specific Activity Cliffs


The [1,2,4]triazolo[1,5-a]pyrimidine scaffold exhibits a profound sensitivity to substitution pattern: repositioning a single substituent from the 2- to the 7-position can shift the mechanism from tubulin polymerization inhibition to microtubule stabilization, while altering halogen identity at the 6-position dictates reactivity in cross-coupling diversification [1]. The target compound combines a 6-bromo group—which enables Suzuki-Miyaura coupling for late-stage aryl/heteroaryl introduction at the 6-position—with a 4-fluoroaniline moiety at the 2-position, a substitution pattern that is structurally distinct from the extensively characterized 7-anilino series (e.g., compound 8q, mean IC₅₀ = 83 nM across five cancer cell lines) [2]. The 4-fluoro substituent on the aniline ring modulates both lipophilicity (calculated logP of free 4-fluoroaniline = 1.99 vs. aniline logP = 0.90) and susceptibility to cytochrome P450-mediated para-hydroxylation/defluorination, making metabolic outcomes non-transferable from non-fluorinated or differently halogenated analogs [3]. Procurement of generic TP intermediates lacking either the 6-bromo handle or the 4-fluoroaniline pharmacophore therefore fails to recapitulate the synthetic divergence and SAR resolution uniquely enabled by this dual-feature building block.

Quantitative Comparator Evidence: Why 3-(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluoroaniline Offers Verifiable Differentiation


6-Bromo Substituent Enables Suzuki Cross-Coupling Diversification Absent in 6-H and 6-Chloro Congeners

The 6-bromo substituent on the triazolopyrimidine core serves as an effective leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids, a reactivity confirmed for 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine under microwave-assisted conditions [1]. This synthetic handle is absent in the 6-H analog (which requires electrophilic halogenation prior to coupling) and provides superior reactivity over the 6-chloro analog due to the lower C–Br bond dissociation energy (C–Br ≈ 285 kJ/mol vs. C–Cl ≈ 327 kJ/mol) and faster oxidative addition kinetics with Pd(0) catalysts [2]. The target compound retains this 6-Br handle while also presenting the 2-(4-fluoroaniline) pharmacophore pre-installed, eliminating the need for sequential protection/deprotection steps at the 2-position during diversification campaigns.

Suzuki-Miyaura coupling late-stage functionalization halogen reactivity building block utility

4-Fluoroaniline Pharmacophore Modulates Lipophilicity and Metabolic Soft Spot Relative to Non-Fluorinated Aniline Analogs

The 4-fluoro substituent on the aniline ring substantially alters the physicochemical and metabolic profile compared to the non-fluorinated aniline analog. The free 4-fluoroaniline has a measured logP of 1.99 versus 0.90 for aniline, representing a ΔlogP of +1.09 units that increases membrane permeability potential . In microsomal metabolism studies, 4-fluoroaniline undergoes both para-hydroxylation (resulting in defluorination to form p-hydroxyaniline) and ortho-hydroxylation, whereas aniline is predominantly para-hydroxylated without the defluorination pathway [1]. This dual metabolic fate can reduce the formation of the electrophilic quinone-imine metabolite associated with aniline-induced toxicity, while the electron-withdrawing fluorine atom reduces the basicity of the aniline NH₂ (calculated pKa of 4-fluoroaniline conjugate acid ≈ 4.6 vs. aniline conjugate acid ≈ 4.9), potentially decreasing hERG-related off-target liabilities in downstream lead compounds [2].

lipophilicity metabolic stability CYP450 metabolism fluorine substitution

Closest Experimentally Characterized 7-Position Regioisomer (Compound 8q) Achieves 83 nM Mean Antiproliferative IC₅₀—Establishing Baseline Potency Expectation for 4-Fluoroanilino Triazolopyrimidines

The 7-anilino regioisomer bearing an identical 4-fluoroaniline substituent (compound 8q, Romagnoli 2022) was extensively characterized in a panel of five human cancer cell lines (A549, MDA-MB-231, HeLa, HT-29, Jurkat), yielding a mean IC₅₀ of 83 nM [1]. Compound 8q inhibited tubulin polymerization approximately 2-fold more potently than combretastatin A-4 (CA-4, the clinical-stage reference standard), and its inhibition of [³H]colchicine binding to tubulin was comparable to CA-4 [1]. Importantly, 8q demonstrated significant selectivity for cancer cells over normal peripheral blood lymphocytes (PBLs) and reduced HeLa cell xenograft mass in a zebrafish embryo model at non-toxic concentrations [1][2]. While direct potency data for the target 2-position regioisomer are not yet published, the established SAR framework for TP derivatives indicates that the 2-anilino series (e.g., compound 3d from the 2-anilino TP series) retains comparable potency ranges when appropriately substituted, with 3d achieving IC₅₀ values of 30–43 nM on HeLa, A549, and HT-29 cells [3]. This class-level inference supports the expectation that the target 2-(4-fluoroanilino)-6-bromo TP analog will fall within a comparable potency window upon experimental characterization.

antiproliferative activity tubulin polymerization colchicine site cancer cell lines

Multikinase Inhibition Potential of Triazolopyrimidine Scaffold: EGFR IC₅₀ = 2.19 µM Achievable with Optimized 2,7-Substitution Pattern

Recent structure-activity relationship studies have demonstrated that appropriately substituted triazolo[1,5-a]pyrimidine derivatives can achieve potent multikinase inhibition. Compound 12b (bearing a 2-substituted aryl and 7-amino functionality) exhibited IC₅₀ values of 2.19 µM (EGFR), 2.95 µM (VEGFR2), 3.49 µM (TrkA), and 9.31 µM (CDK2) [1]. Furthermore, the TP scaffold has been validated as a CDK2 inhibitor scaffold with IC₅₀ values as low as 120 nM and 167-fold selectivity over GSK-3β, demonstrating the feasibility of achieving both potency and selectivity within this chemotype [2]. The target compound, with its 6-bromo substituent available for Suzuki diversification and 2-(4-fluoroaniline) pharmacophore pre-installed, provides an entry point for exploring kinase selectivity profiles that cannot be interrogated using the unsubstituted TP core or mono-substituted variants lacking the full substitution pattern.

multikinase inhibition EGFR VEGFR2 TrkA CDK2

Regioisomeric Differentiation: 2-Anilino vs. 7-Anilino Substitution Dictates Tubulin Polymerization vs. Stabilization Mechanism

The position of aniline attachment on the triazolopyrimidine core fundamentally determines the mechanism of tubulin modulation. 2-Anilino triazolopyrimidines (e.g., compound 3d) function as tubulin polymerization inhibitors by binding at the colchicine site, with IC₅₀ values of 0.45 µM for tubulin polymerization and 72% inhibition of colchicine binding [1]. In contrast, 5-substituted TP derivatives with 6-(trifluorophenyl) groups have been shown to promote tubulin polymerization and inhibit vinca alkaloid binding, representing a mechanistically distinct stabilization phenotype [2]. The target compound, bearing the aniline at the 2-position, is predicted by SAR precedent to function as a colchicine-site inhibitor rather than a microtubule stabilizer, a mechanistic assignment that cannot be assumed for 5- or 7-anilino regioisomers. This mechanistic differentiation is critical for target product profile selection in anticancer agent development, where tubulin destabilizers and stabilizers exhibit distinct resistance profiles and clinical utility spectra.

regiochemistry mechanism of action tubulin polymerization microtubule stabilization

Cumulative Physicochemical Differentiation: Calculated Property Profile vs. Unsubstituted and Mono-Substituted TP Analogs

The target compound occupies a distinct physicochemical space compared to both the unsubstituted TP scaffold and simpler mono-substituted analogs. The core 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine has a molecular weight of 199.01 g/mol, logP of 0.89, and topological polar surface area (tPSA) of 43.08 Ų [1]. The target compound (MW 308.11, formula C₁₁H₇BrFN₅) adds the 4-fluoroaniline moiety, increasing the molecular weight by ~109 Da, estimated logP by approximately 2.0–2.5 units (into the optimal drug-like range of 2–4), and tPSA to approximately 68–72 Ų (from added NH₂ and aromatic contributions) . This places the compound within the lead-like chemical space defined by the rule-of-three (MW ≤ 300 is borderline; logP ≤ 3) while the core scaffold falls below optimal lipophilicity for membrane permeability. The presence of both Br and F atoms also introduces anomalous X-ray scattering signals useful for co-crystallography experiments, a feature absent in non-halogenated analogs [2].

calculated properties logP tPSA molecular weight lead-likeness

Optimal Research and Procurement Scenarios for 3-(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluoroaniline Stemming from Quantitative Evidence


Divergent Library Synthesis via C6 Suzuki Coupling for Tubulin Inhibitor Lead Optimization

Medicinal chemistry teams seeking to explore aryl/heteroaryl diversity at the 6-position of the triazolopyrimidine core while maintaining the 4-fluoroaniline pharmacophore can procure this compound as a single, late-stage diversification intermediate. The microwave-assisted Suzuki-Miyaura protocol validated for the parent 6-bromo-TP scaffold [1] provides a direct synthetic route to 6-aryl/heteroaryl-2-(4-fluoroanilino) TP libraries, eliminating the need to synthesize each analog de novo. This scenario is directly supported by Evidence Items 1 (Suzuki coupling handle) and 3 (baseline antiproliferative potency of 4-fluoroaniline TP congeners), which together establish both the synthetic feasibility and biological relevance of the resulting analogs [2].

Kinase Selectivity Profiling via Focused Library Screening Against CDK2/EGFR/VEGFR2/TrkA Panel

Given the established multikinase inhibition profile of the TP scaffold (EGFR IC₅₀ = 2.19 µM, CDK2 IC₅₀ = 120 nM for optimized analogs), this compound serves as a functionalized entry point for constructing focused kinase inhibitor libraries [3][4]. The 6-bromo handle permits installation of substituents that can modulate kinase selectivity, while the 4-fluoroaniline moiety provides a metabolic stability advantage over non-fluorinated analogs (Evidence Item 2). Procurement of this intermediate enables parallel synthesis of kinase-targeted libraries without requiring separate optimization of the aniline substituent, as supported by Evidence Items 2, 4, and 5.

Co-Crystallography and Structure-Based Drug Design Leveraging Dual Halogen Anomalous Scattering

The presence of both bromine (f' ≈ −0.68 e⁻) and fluorine (f' ≈ 0.02 e⁻ at Cu Kα; useful for ¹⁹F NMR) atoms in this single compound enables anomalous X-ray scattering phasing for protein-ligand co-crystallography without exogenous heavy-atom soaking, a capability absent in non-halogenated or mono-halogenated TP analogs [5]. When combined with the established tubulin-colchicine-site binding mode of 2-anilino TP derivatives (Evidence Item 5), this compound is uniquely suited for obtaining high-resolution co-crystal structures to guide structure-based optimization of colchicine-site tubulin inhibitors, as supported by Evidence Items 5 and 6.

Fluorine-Walk SAR in Tubulin Polymerization Inhibitor Programs

Research groups conducting systematic fluorine-scanning SAR around the aniline pharmacophore of tubulin inhibitors can use this compound as the 4-fluoro reference point. The quantitative lipophilicity shift (ΔlogP ≈ +1.09 vs. non-fluorinated aniline) and altered metabolic pathway (para-hydroxylation with defluorination) established in Evidence Item 2 provide a physicochemical and metabolic baseline against which 2-fluoro, 3-fluoro, and difluoro analogs can be compared. Procurement of this specific regioisomer (4-fluoro, 2-anilino attachment) ensures that comparisons are made within a consistent scaffold geometry, which is critical given the mechanistic divergence between 2-anilino and 5- or 7-anilino regioisomers documented in Evidence Item 5.

Quote Request

Request a Quote for 3-(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluoroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.